molecular formula C21H32O3 B1250585 4-Pregnen-20,21-diol-3-one

4-Pregnen-20,21-diol-3-one

Cat. No. B1250585
M. Wt: 332.5 g/mol
InChI Key: ZCFUAGVJMSGCHS-FYGMKCHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-pregnen-20,21-diol-3-one is a 3-oxo Delta(4)-steroid that is pregn-4-en-3-one carrying two hydroxy substituents at positions 20 and 21. It has a role as a bacterial xenobiotic metabolite, an Escherichia coli metabolite and an EC 1.3.1.22 [3-oxo-5alpha-steroid 4-dehydrogenase (NADP(+))] inhibitor. It is a 3-oxo-Delta(4) steroid, a 20-hydroxy steroid and a 21-hydroxy steroid. It derives from a hydride of a pregnane.

Scientific Research Applications

  • Role in Teleost Fish Reproduction :

    • 4-Pregnen-20,21-diol-3-one derivatives, particularly 17,20β,21-Trihydroxy-4-pregnen-3-one, are identified as critical hormones for oocyte maturation in teleost fish. These hormones are produced in ovarian follicular cells under the influence of pituitary gonadotropin and stimulate meiotic maturation of oocytes during germinal vesicle breakdown (GVBD) (Ogino, Miyagawa, & Iguchi, 2021).
  • Solubility and Thermodynamic Properties :

    • Research on the solubility and dissolution thermodynamics of 11α,17α-dihydroxy-4-pregnene-3,20-dione (a related compound) in various solvents has been conducted. This information is crucial for understanding the physical and chemical behavior of such steroids (Hu et al., 2017).
  • Biocatalyst Development in Microorganisms :

    • The bacterium Bacillus megaterium has been genetically engineered for the efficient production of 17α,20β-di- and 17α,20β,21α-trihydroxy-4-pregnen-3-one. This development is significant in the field of biotechnology, providing a method for high-yield production of these progestogens (Gerber et al., 2016).
  • Steroid Synthesis and Inhibition of CYP17A1 Activity :

    • Research on the synthesis of oxazolinyl derivatives of 21-norpregnene and their impact on CYP17A1 catalytic activity has been studied. This is relevant for understanding the biochemistry of steroids and their potential therapeutic applications (Kostin et al., 2016).
  • Cardenolide Biosynthesis Research :

    • Investigations into the isomerization of 5-pregnene-3,20-dione into 4-pregnene-3,20-dione provide insights into cardenolide biosynthesis, contributing to our understanding of the biochemical pathways in plants (Meitinger et al., 2015).
  • 5α-Reductase Inhibitor Synthesis :

    • The synthesis of 3-(tetrazol-5-yl)-3,5-pregnadien-20-one as a potent 5α-reductase inhibitor has been documented. Such research is significant in the development of treatments for conditions like benign prostatic hyperplasia (Yoneyama, Usami, & Harusawa, 2019).

properties

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-(1,2-dihydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-19,22,24H,3-10,12H2,1-2H3/t15-,16-,17-,18+,19?,20-,21-/m0/s1

InChI Key

ZCFUAGVJMSGCHS-FYGMKCHKSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(CO)O)CCC4=CC(=O)CC[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2C(CO)O)CCC4=CC(=O)CCC34C

synonyms

4-pregnen-20,21-diol-3-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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